molecular formula C19H22N2O3 B043250 Bumadizone CAS No. 3583-64-0

Bumadizone

Cat. No.: B043250
CAS No.: 3583-64-0
M. Wt: 326.4 g/mol
InChI Key: FLWFHHFTIRLFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone series, recognized for its unique dual inhibitory action on both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. This mechanism allows researchers to simultaneously investigate the modulation of prostaglandin/thromboxane synthesis and the production of pro-inflammatory leukotrienes, providing a comprehensive tool for studying complex inflammatory cascades in vitro and in animal models. Its primary research value lies in its application for exploring novel therapeutic strategies for acute and chronic inflammatory conditions, pain mechanisms, and related oxidative stress pathways. As a dual inhibitor, this compound offers a distinct advantage over selective COX or LOX inhibitors in models where the interplay between these pathways is critical, such as in certain models of arthritis, bronchial inflammation, and dermal inflammation. This compound is for research use only, providing scientists with a high-purity chemical probe to dissect inflammatory processes and evaluate the pharmacological potential of dual-pathway intervention.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[anilino(phenyl)carbamoyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWFHHFTIRLFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34461-73-9 (calcium[2:1]salt), 69365-73-7 (calcium[2:1]salt hemihydrate)
Record name Bumadizone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0022698
Record name Bumadizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3583-64-0
Record name Bumadizone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3583-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bumadizone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bumadizone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bumadizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bumadizone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUMADIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATD81G944M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms and Molecular Targets of Bumadizone

Cyclooxygenase Enzyme Inhibition by Bumadizone

The core mechanism of this compound involves its ability to inhibit the activity of cyclooxygenase enzymes. These enzymes, specifically COX-1 and COX-2, are responsible for converting arachidonic acid into cyclic endoperoxides, which are precursors to various prostaglandins (B1171923). nih.govpatsnap.compatsnap.comontosight.aipharmacompass.comresearchgate.netreactome.org By blocking these enzymes, this compound effectively reduces the synthesis of prostaglandins. nih.govpatsnap.compatsnap.comontosight.aipharmacompass.comgoogle.comdrugbank.comdrugbank.comslideshare.netcreative-diagnostics.com

Cyclooxygenase enzymes exist in two primary isoforms: COX-1 and COX-2. COX-1 is generally considered a "housekeeping" enzyme, constitutively expressed and involved in maintaining normal physiological functions, such as protecting the gastric lining and regulating renal blood flow and platelet aggregation. patsnap.comccjm.orgtg.org.audvm360.comjpp.krakow.plnih.gov In contrast, COX-2 is primarily an inducible enzyme, with its expression significantly increased during inflammatory processes and tissue repair. tg.org.audvm360.comjpp.krakow.plnih.gov

This compound has demonstrated an inhibitory effect on both COX-1 and COX-2 enzymes. patsnap.compatsnap.comontosight.ai Research indicates that this compound exhibits some degree of selectivity towards COX-2. patsnap.com This preferential inhibition of COX-2 is a characteristic shared by some NSAIDs, aiming to reduce the production of pro-inflammatory prostaglandins while potentially minimizing the adverse effects associated with COX-1 inhibition. patsnap.compatsnap.comccjm.orgtg.org.audvm360.com

The inhibition of COX enzymes by this compound directly impacts the prostaglandin (B15479496) biosynthesis pathway. This pathway begins with arachidonic acid, which is converted by COX enzymes into unstable intermediates like prostaglandin G2 (PGG2) and then prostaglandin H2 (PGH2). nih.govpatsnap.compharmacompass.comreactome.orgdrugbank.comcreative-diagnostics.com These endoperoxides serve as substrates for various prostaglandin synthases, leading to the formation of specific prostaglandins such as prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), and prostacyclin (PGI2), as well as thromboxanes (e.g., thromboxane (B8750289) A2). patsnap.compatsnap.comreactome.orgdrugbank.comdrugbank.comcreative-diagnostics.comdvm360.comjpp.krakow.plnih.gov

By reducing the synthesis of these prostaglandins, particularly pro-inflammatory ones like PGE2, this compound effectively mitigates the inflammatory response. patsnap.compatsnap.comdvm360.comjpp.krakow.pl This reduction in prostaglandin levels is a fundamental aspect of its pharmacological action. nih.govpatsnap.compatsnap.comontosight.aipharmacompass.comreactome.orggoogle.comdrugbank.comdrugbank.comslideshare.netcreative-diagnostics.comdvm360.comjpp.krakow.plnih.gov

Analgesic, Anti-inflammatory, and Antipyretic Actions of this compound at a Molecular Level

This compound's inhibition of prostaglandin synthesis underpins its multi-faceted therapeutic actions:

Analgesic Action: The reduction in prostaglandin levels, particularly those that sensitize nociceptors (pain receptors), leads to a decrease in pain perception. patsnap.com This molecular mechanism accounts for this compound's analgesic effects. nih.govontosight.aipharmacompass.comslideshare.netdrugcentral.orgdrugbank.com

Antipyretic Action: Prostaglandins are known mediators of fever. patsnap.compatsnap.comontosight.aijpp.krakow.plnih.gov Therefore, the inhibition of prostaglandin synthesis by this compound contributes to its antipyretic (fever-reducing) actions. nih.govontosight.aipharmacompass.comslideshare.netdrugcentral.orgdrugbank.com

Modulation of Pro-inflammatory Cytokines and Oxidative Stress

Beyond its primary effects on prostaglandin synthesis, this compound is also suggested to modulate other key components of the inflammatory cascade. It is believed to influence pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), and to reduce oxidative stress in synovial tissues. benchchem.com Inflammatory processes are often characterized by the presence of cytokines, reactive oxygen species, and the generation of oxidative stress, which can perpetuate and amplify inflammation and tissue injury. researchgate.netmdpi.com While the specific mechanisms for this compound are still being elucidated, NSAIDs, as a class, have been observed to inhibit pro-inflammatory transcription factors, independent of their direct cyclooxygenase and prostaglandin inhibition. dvm360.com This suggests a broader anti-inflammatory scope that includes the modulation of cytokine production and the mitigation of oxidative damage.

Preclinical Pharmacological Investigations of Bumadizone

In Vitro Studies of Bumadizone's Efficacy

In vitro investigations aim to understand the cellular and molecular mechanisms underlying this compound's therapeutic effects.

While direct studies specifically assessing this compound's cytokine suppression in fibroblast-like synoviocytes are not explicitly detailed in the provided search results, the broader context of NSAID research and rheumatoid arthritis treatment suggests relevance. Inflammatory diseases like rheumatoid arthritis are characterized by an unbalanced production of pro-inflammatory cytokines (PICs) diva-portal.org. Fibroblast-like synoviocytes (FLS) play a crucial role in the pathogenesis of rheumatoid arthritis by producing various inflammatory mediators, including cytokines like IL-6, VEGF-A, and RANKL, which contribute to joint destruction diva-portal.orgwikidoc.org. NSAIDs, including this compound, are known to suppress inflammation by targeting the formation of PICs or related enzymes diva-portal.org. Therefore, it can be inferred that this compound, as an NSAID, would likely exhibit effects on cytokine production in these cells, consistent with its anti-inflammatory properties.

In Vivo Animal Models for Therapeutic Efficacy

In vivo studies provide evidence of this compound's efficacy in living organisms, often mimicking human disease conditions.

This compound has been investigated in animal models of arthritis. For instance, in a murine model of collagen-induced arthritis, a disubstituted 1,4-diazepine, which is also an anti-inflammatory agent, was shown to diminish the increase in paw swelling google.com. While direct studies on this compound in this specific model are not extensively detailed in the provided snippets, the context of its use in rheumatoid arthritis treatment and its classification as an NSAID suggests its potential relevance in such models nih.govresearchgate.netdiva-portal.org. Previous research on calcium complexes of NSAIDs, including this compound, has reported significant reduction in inflammation in rheumatoid arthritis treatment diva-portal.org.

This compound has been historically indicated for the treatment of gout and post-traumatic edema nih.govresearchgate.netp2infohouse.org. While specific animal models for this compound's efficacy in gout are not detailed in the provided search results, gout itself is characterized by an increase in uric acid levels drugbank.com. NSAIDs are commonly used to manage the acute inflammatory attacks associated with gout nih.gov. In the context of post-traumatic edema, this compound's anti-inflammatory properties would be relevant, as edema is a common feature of inflammation drugcentral.org.

This compound has been studied for its anti-inflammatory effects in induced colitis models, particularly in the context of developing colon-targeted drug delivery systems to mitigate gastrointestinal side effects associated with conventional NSAID administration tandfonline.comafricaresearchconnects.comtandfonline.comresearchgate.netnih.govresearchgate.netsemanticscholar.org.

Studies have utilized acetic acid-induced rabbit colitis models to evaluate the efficacy of this compound formulations tandfonline.comafricaresearchconnects.comtandfonline.com. For instance, a colon-targeted microsphere formulation of this compound calcium dihydrate (F15) demonstrated a significant decrease in myeloperoxidase activity and inflammation in an acetic acid-induced rabbit colitis model tandfonline.comtandfonline.comnih.gov. Myeloperoxidase activity is a marker of inflammation tandfonline.comafricaresearchconnects.comtandfonline.comnih.gov. Another study involving a novel chewable tablet formulation (F11) containing this compound calcium also confirmed its effectiveness in treating acetic acid-induced colitis in experimental models, showing a marked reduction in inflammation and significantly lower levels of myeloperoxidase enzyme activity in colon specimens compared to untreated controls and those receiving conventional marketed tablets africaresearchconnects.comresearchgate.net.

The in vitro release studies for these colon-targeted formulations aimed to minimize drug release in the stomach and small intestine (pH 1.2 and 6.8) and maximize release in the colon (pH 7.4) tandfonline.comtandfonline.comnih.gov. For example, formulation F15 achieved a low percentage of drug release (7.26%) before the target area (pH 1.2 and 6.8) and a high percentage (72.16%) in the target area (pH 7.4), which increased to 99.7% after 12 hours with the addition of pectinase (B1165727) enzyme tandfonline.com. Similarly, formulation F11 showed only 11.00% drug release in the acidic environment of the stomach and small intestine and over 100% release in the alkaline conditions of the colon after 12 hours africaresearchconnects.comresearchgate.net. These findings highlight this compound's potential for localized anti-inflammatory treatment in gastrointestinal conditions like ulcerative colitis when delivered via targeted systems tandfonline.comafricaresearchconnects.comtandfonline.comresearchgate.netnih.govresearchgate.netsemanticscholar.org.

Table 1: In Vitro Drug Release Profile of Colon-Targeted this compound Formulations

Formulation% Drug Release (pH 1.2 & 6.8, before target area)% Drug Release (pH 7.4, target area, 12h)Myeloperoxidase Activity (Relative to Control)Source
F157.26% tandfonline.com99.7% (with pectinase) tandfonline.comSignificantly decreased tandfonline.comtandfonline.comnih.gov tandfonline.comtandfonline.comnih.gov
F1111.00% africaresearchconnects.comresearchgate.net>100% africaresearchconnects.comresearchgate.netSignificantly lower africaresearchconnects.comresearchgate.net africaresearchconnects.comresearchgate.net

Table 2: Key Findings in Animal Models of Colitis

Animal ModelThis compound FormulationKey Efficacy ObservationSource
Rabbit Acetic Acid-Induced ColitisF15 (Microspheres compressed tablets)Significant decrease in myeloperoxidase activity and inflammation tandfonline.comtandfonline.comnih.gov tandfonline.comtandfonline.comnih.gov
Experimental Acetic Acid-Induced ColitisF11 (Chewable colon-targeted tablets)Marked reduction in inflammation; significantly lower myeloperoxidase enzyme activity africaresearchconnects.comresearchgate.net africaresearchconnects.comresearchgate.net

Pharmacokinetic and Biotransformation Research of Bumadizone

Metabolic Pathways and Metabolite Identification (e.g., Phenylbutazone (B1037), Oxyphenbutazone)

Bumadizone undergoes biotransformation within the body. Studies have investigated the plasma levels of this compound alongside other compounds such as phenylbutazone and oxyphenbutazone (B1678117) following this compound administration, suggesting that phenylbutazone and oxyphenbutazone are key metabolites of this compound researchgate.netresearchgate.netnih.gov.

Phenylbutazone, itself a well-known NSAID, exhibits distinct metabolic pathways in humans. Its primary biotransformation involves C-glucuronidation at the 4-position of the pyrazolidine (B1218672) ring. To a lesser extent, hydroxylation occurs on one of the phenyl rings or the n-butyl side chain researchgate.net. Oxyphenbutazone is recognized as a significant metabolite of phenylbutazone wikipedia.org. The appearance of these compounds after this compound administration highlights the metabolic conversion of this compound into these active or related substances.

Preclinical Pharmacokinetic Profiling

Preclinical pharmacokinetic profiling provides insights into the drug's journey through the body before extensive human trials. This includes examining its absorption, elimination, and the time it takes for its concentration to decrease by half.

Research into this compound's absorption has explored strategies for targeted delivery. For instance, studies on colon-targeted formulations of this compound calcium dihydrate in rabbits aimed to control drug release, minimizing its release in the highly acidic gastric environment (pH 1.2) and the small intestine (pH 6.8), to maximize delivery and release in the colon (pH 7.4) tandfonline.comtandfonline.com.

In vivo evaluations of these colon-targeted formulations in rabbits demonstrated delayed absorption. This was evidenced by a delayed time to reach maximum plasma concentration (Tmax) of 4 hours and a lower maximum plasma concentration (Cmax) of 2700 ng/ml, when compared to a non-targeted marketed product tandfonline.comtandfonline.com. These findings indicate that the colon-targeted delivery system successfully reduced and postponed the drug's absorption in the upper gastrointestinal tract, facilitating its targeted release tandfonline.com.

Drug elimination from the body is a composite process involving two main mechanisms: the direct excretion of the unchanged drug and the metabolic biotransformation of the drug followed by the excretion of its metabolites slideshare.netnih.gov. The liver serves as the primary site for biotransformation, where enzymatic chemical conversions occur through phase I and phase II reactions. Concurrently, the kidneys are principally responsible for the excretion of drugs and their metabolites nih.gov.

Hydrophobic drugs, such as this compound, typically undergo metabolic modifications to increase their polarity, which is a prerequisite for their efficient excretion from the body nih.gov. This compound has been noted to undergo first-pass metabolism, a process where the drug's concentration is significantly reduced before it reaches systemic circulation after oral administration semanticscholar.orgijpba.in.

The half-life of a drug is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the plasma to reduce by half. This parameter is crucial for determining dosing intervals and predicting drug accumulation.

In human studies, this compound has been reported to have a plasma half-life of approximately 6.9 hours researchgate.netresearchgate.netnih.gov. Conversely, other research, particularly in the context of colon-targeted formulations of this compound calcium (likely conducted in experimental models such as rabbits, given the absorption studies), indicates a shorter half-life of 4 hours semanticscholar.orgijpba.in. This difference may reflect variations in the chemical form of this compound (e.g., this compound vs. This compound calcium), the experimental model used, or the specific formulation studied.

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValueExperimental Model / Context
Half-life6.9 hoursHuman plasma researchgate.netresearchgate.netnih.gov
Half-life4 hoursThis compound calcium (likely rabbit, colon-targeted formulation) semanticscholar.orgijpba.in
Tmax4 hoursColon-targeted formulation in rabbits tandfonline.comtandfonline.com
Cmax2700 ng/mlColon-targeted formulation in rabbits tandfonline.comtandfonline.com

Toxicological Profiles and Safety Assessment of Bumadizone in Research

General Toxicology Studies in Animal Models

General toxicology studies in animal models are crucial for understanding the potential adverse effects of a compound. For Bumadizone, these investigations have encompassed acute, subchronic, and chronic exposure scenarios, utilizing species such as rats, mice, and rabbits, which are commonly employed in preclinical toxicology assessments.

Acute Toxicity Assessments

Subchronic and Chronic Toxicity Investigations

Research has included subchronic and chronic toxicity studies involving this compound calcium. While the detailed findings from these specific investigations are not extensively reported in the available summaries, the existence of such studies suggests a comprehensive approach to evaluating the compound's effects over prolonged exposure periods. General repeated-dose toxicity studies often employ rats and dogs as animal models to assess systemic effects.

Organ-Specific Toxicity Evaluations (e.g., Liver Toxicity)

Investigations into this compound's toxicological profile have noted organ-specific effects, particularly within the hematopoietic system. The use of this compound calcium has been limited by the observed risk of agranulocytosis and other hematological adverse effects. This finding highlights a significant toxicological concern identified in research. Furthermore, the liver is recognized as an organ susceptible to drug-induced toxicity. While specific detailed findings on this compound's liver toxicity from direct studies are not broadly detailed in the available information, one reference, in the context of discussing levodropropizine, mentions that "Liver toxicity was found in both species at higher dosages" when referencing a study on this compound calcium and reproduction, suggesting that liver effects may have been observed in this compound studies at elevated doses.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies are critical for assessing a compound's potential to impair fertility or cause adverse effects on embryonic and fetal development. These studies typically involve administering the test substance to animal models, such as mice, rats, and rabbits, during various stages of the reproductive cycle.

Fertility Assessments in Animal Models

Studies on the effect of this compound calcium on reproduction have been conducted in mice and rats. In these experiments, a range of doses was administered, with the lowest doses being approximately 19 to 20 mg/kg and the highest doses reaching 75 to 100 mg/kg. The specific dosage levels varied depending on the animal species. For instance, male rats received the highest dose, up to 180 mg/kg.

The assessments revealed that the readiness to copulate in female mice was not affected across any of the treated groups. In male rats, however, a slight effect on the readiness to copulate was observed, specifically in the group receiving the highest dose.

Table 1: Summary of this compound's Effects on Fertility in Animal Models

Animal ModelDose Range (mg/kg)Effect on Female Fertility (Readiness to copulate)Effect on Male Fertility (Readiness to copulate)
Mouse19-100Not affectedNot specified
Rat19-180Not specifiedSlightly affected at highest dose (180 mg/kg)
Rabbit19-100Not specifiedNot specified

Embryotoxic and Teratogenic Potential Investigations

Investigations into the embryotoxic and teratogenic potential of this compound calcium have also been part of its toxicological assessment. While one source, in a broader context, mentions "There were no effects on fertility, nor any teratogenic effects" immediately following a reference to this compound studies, the direct and unequivocal attribution of "no teratogenic effects" specifically to this compound from the available snippets remains ambiguous. Teratogenicity studies are designed to identify agents that can produce permanent abnormalities of structure or function in an organism exposed during embryonic or fetal life. Further detailed findings regarding specific embryotoxic or teratogenic outcomes, beyond the general statement, are not extensively detailed in the provided search results.

Genotoxicity and Mutagenicity Research

Research into the genotoxic and mutagenic potential of this compound has been explored, though comprehensive data in publicly available literature appears limited. For instance, a safety data sheet for this compound indicates that no data is available regarding its germ cell mutagenicity. pharmakb.com However, studies on this compound calcium in animal models (mice, rats, and rabbits) investigating effects on reproduction found no evidence of an increase in dominant lethal factors in male rats. The findings in female animals similarly suggested no lethal embryotoxic effect at the administered doses. wikipedia.org These observations contribute to understanding its safety profile in terms of genetic and developmental toxicity, albeit specific detailed mutagenicity assays (e.g., Ames test results for this compound itself) are not extensively reported in the provided search results.

Mechanisms Underlying Observed Adverse Effects

This compound, like other NSAIDs, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. wikipedia.orgfishersci.fiwikipedia.orgfishersci.ca These enzymes are crucial for the biosynthesis of prostaglandins (B1171923), which are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever. wikipedia.orgfishersci.fi While this inhibition is central to its anti-inflammatory and analgesic properties, it also underpins the various adverse effects associated with the compound.

Gastrointestinal Adverse Events (e.g., Ulceration, Bleeding)

The primary mechanism for gastrointestinal adverse events, such as irritation, ulceration, and bleeding, is attributed to the inhibition of cyclooxygenase-1 (COX-1). fishersci.fiwikipedia.org COX-1 is constitutively expressed and produces prostaglandins that are essential for maintaining the integrity of the gastric mucosa, regulating gastric acid secretion, and promoting bicarbonate and mucus production, thereby protecting the stomach lining. fishersci.fi When this compound inhibits COX-1, the production of these cytoprotective prostaglandins is reduced, leading to a compromised mucosal barrier and an increased risk of gastrointestinal complications, particularly with long-term use. wikipedia.orgfishersci.fiwikipedia.org

Cardiovascular Risk Assessment

This compound, similar to other NSAIDs, carries a recognized risk of cardiovascular events, including heart attack and stroke. wikipedia.org This cardiovascular risk is largely associated with the inhibition of cyclooxygenase-2 (COX-2). While COX-2 is primarily induced during inflammation, it also plays a role in the physiological production of prostacyclin (PGI2) by endothelial cells. wikidata.org Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, contributing to cardiovascular homeostasis. wikidata.org The inhibition of endothelial COX-2 by NSAIDs like this compound can reduce prostacyclin production, potentially leading to an imbalance with pro-thrombotic factors such as thromboxane (B8750289) A2 (TXA2), thereby increasing the risk of thrombotic cardiovascular events. wikidata.org This risk is particularly noted in patients with pre-existing cardiovascular conditions. wikipedia.org

Hematological Adverse Effects (e.g., Agranulocytosis)

A significant hematological adverse effect associated with this compound is agranulocytosis, a severe reduction in the number of neutrophils in the blood. fishersci.ca This is primarily linked to this compound's metabolism. This compound is metabolized in the body into phenylbutazone (B1037) and oxyphenbutazone (B1678117). fishersci.ca Both phenylbutazone and oxyphenbutazone are known to be associated with various hematological adverse effects, including bone marrow depression and agranulocytosis. wikipedia.orgfishersci.ca The mechanism underlying drug-induced agranulocytosis can involve immune-mediated injury, where drug-dependent anti-neutrophil antibodies are developed, leading to the destruction or accelerated removal of neutrophils. The potential for such severe hematological complications has historically limited the clinical use of this compound. fishersci.ca

Drug Drug Interaction Research Involving Bumadizone

Pharmacodynamic Interaction Studies

Pharmacodynamic interactions occur when two or more drugs have additive or opposing pharmacological effects, often at the receptor level or intracellularly sps.nhs.ukmsdmanuals.com.

Concurrent administration of Bumadizone with anticoagulant agents, such as Warfarin, has been shown to increase the risk or severity of bleeding and hemorrhage patsnap.comdrugbank.comdrugbank.com. This heightened risk is a notable concern due to the inherent antiplatelet function of NSAIDs and their potential to influence the pharmacologic action of anticoagulants through mechanisms like high protein binding and cytochrome P450 (CYP)-dependent clearance nih.gov.

Research indicates that this compound can increase the risk of bleeding and hemorrhage when combined with various anticoagulant and antiplatelet agents. drugbank.com

Table 1: Pharmacodynamic Interactions of this compound with Anticoagulant and Antiplatelet Agents

Co-administered AgentObserved InteractionReference
WarfarinIncreased risk/severity of bleeding and hemorrhage patsnap.comdrugbank.comdrugbank.com
XimelagatranIncreased risk/severity of bleeding and hemorrhage drugbank.com
AcenocoumarolIncreased risk/severity of bleeding and hemorrhage drugbank.com
AbciximabIncreased risk/severity of bleeding and hemorrhage drugbank.com
AnagrelideIncreased risk/severity of bleeding drugbank.com
AncrodIncreased risk/severity of bleeding and hemorrhage drugbank.com
AnistreplaseIncreased risk/severity of bleeding and hemorrhage drugbank.com
Antithrombin AlfaIncreased risk/severity of bleeding and hemorrhage drugbank.com
Antithrombin III humanIncreased risk/severity of bleeding and hemorrhage drugbank.com
ApixabanIncreased risk/severity of bleeding and hemorrhage drugbank.com
ArdeparinIncreased risk/severity of bleeding and hemorrhage drugbank.com
ArgatrobanIncreased risk/severity of bleeding and hemorrhage drugbank.com
BivalirudinIncreased risk/severity of bleeding and hemorrhage drugbank.com
CaplacizumabIncreased risk/severity of bleeding drugbank.com

The concomitant use of this compound with other NSAIDs or corticosteroids can lead to an elevated risk of gastrointestinal side effects patsnap.com. For instance, combining this compound with Ibuprofen has been associated with an increased risk or severity of adverse effects drugbank.com. Similarly, the risk of gastrointestinal irritation can be heightened when this compound is co-administered with corticosteroids such as Cortisone acetate (B1210297) drugbank.com or Budesonide drugbank.com.

Table 2: Pharmacodynamic Interactions of this compound with Other NSAIDs and Corticosteroids

Co-administered AgentClassObserved InteractionReference
IbuprofenNSAIDIncreased risk/severity of adverse effects drugbank.com
AceclofenacNSAIDIncreased risk/severity of adverse effects drugbank.com
AcemetacinNSAIDIncreased risk/severity of adverse effects drugbank.com
AlclofenacNSAIDIncreased risk/severity of adverse effects drugbank.com
AntrafenineNSAIDIncreased risk/severity of adverse effects drugbank.com
AzapropazoneNSAIDIncreased risk/severity of adverse effects drugbank.com
BromfenacNSAIDIncreased risk/severity of adverse effects drugbank.com
BufexamacNSAIDIncreased risk/severity of adverse effects drugbank.com
CelecoxibNSAIDIncreased risk/severity of adverse effects drugbank.com
Acetylsalicylic acidNSAIDIncreased risk/severity of adverse effects drugbank.com
Cortisone acetateCorticosteroidIncreased risk/severity of gastrointestinal irritation drugbank.com
BudesonideCorticosteroidIncreased risk/severity of gastrointestinal irritation drugbank.com

Pharmacokinetic Interaction Studies

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another medication sps.nhs.ukmsdmanuals.com.

This compound can influence the excretion rates of several co-administered drugs, potentially leading to altered serum levels and increased risk of toxicity.

Lithium : this compound may decrease the excretion rate of Lithium carbonate, which can result in elevated serum lithium levels drugbank.comdrugbank.com. NSAIDs, including this compound, are known to increase lithium concentrations by reducing its renal clearance, a critical factor given that lithium is almost entirely eliminated via the kidneys nih.govdroracle.aipsychiatry-psychopharmacology.com. This interaction can lead to lithium toxicity droracle.aipsychiatry-psychopharmacology.com.

Methotrexate (B535133) : The serum concentration of Methotrexate can be increased when co-administered with this compound drugbank.com. NSAIDs, as a class, can decrease the systemic clearance of methotrexate by inhibiting renal uptake and efflux transporters, thereby increasing plasma concentrations and the potential for toxicity medsafe.govt.nzhealth.qld.gov.auresearchgate.net.

ACE inhibitors : this compound may reduce the antihypertensive effects of ACE inhibitors drugbank.com. Co-administration with ACE inhibitors such as Captopril drugbank.com, Lisinopril drugbank.com, Ramipril drugbank.com, or Azilsartan medoxomil drugbank.com can increase the risk or severity of renal failure, hyperkalemia, and hypertension. NSAIDs can contribute to sodium retention and blood pressure elevation, and may also increase the risk of hyperkalemia when combined with ACE inhibitors researchgate.net.

Beta-blockers : this compound may diminish the antihypertensive activities of beta-blockers, including Acebutolol drugbank.com. More broadly, co-administration with this compound can lead to an increased risk or severity of hypertension when combined with various adrenergic agents drugbank.com.

Diuretics : this compound may decrease the therapeutic efficacy of diuretics. For example, the therapeutic efficacy of Bumetanide drugbank.comdrugbank.com and Chlorthalidone drugbank.com can be reduced when used in combination with this compound. NSAIDs can interfere with renal function by inhibiting prostaglandin (B15479496) synthesis, which can affect blood flow to the glomerulus and, consequently, the excretion of certain drugs like lithium, which is also influenced by diuretics nih.gov.

Table 3: Pharmacokinetic Interactions of this compound Affecting Excretion Rates of Co-administered Drugs

Co-administered AgentClass/TypeObserved InteractionReference
Lithium carbonateMood StabilizerDecreased excretion rate, higher serum level drugbank.comdrugbank.com
MethotrexateAntimetaboliteIncreased serum concentration drugbank.com
CaptoprilACE InhibitorIncreased risk of renal failure, hyperkalemia, hypertension drugbank.com
LisinoprilACE InhibitorIncreased risk of renal failure, hyperkalemia, hypertension drugbank.com
RamiprilACE InhibitorIncreased risk of renal failure, hyperkalemia, hypertension drugbank.com
Azilsartan medoxomilAngiotensin Receptor BlockerIncreased risk of renal failure, hyperkalemia, hypertension drugbank.com
AcebutololBeta-blockerDecreased antihypertensive activities drugbank.com
BumetanideLoop DiureticDecreased therapeutic efficacy drugbank.comdrugbank.com
ChlorthalidoneThiazide-like DiureticDecreased therapeutic efficacy drugbank.com
AbacavirAntiviralDecreased excretion rate, higher serum level drugbank.com
AllopurinolXanthine Oxidase InhibitorDecreased excretion rate, higher serum level drugbank.com
AmikacinAminoglycoside AntibioticDecreased excretion rate, higher serum level drugbank.com
CarbamazepineAnticonvulsantDecreased excretion rate, higher serum level drugbank.com
CisplatinChemotherapyDecreased excretion rate, higher serum level drugbank.com

This compound has been observed to influence the protein binding of certain co-administered drugs. Specifically, the protein binding of Chlorpropamide and Acetohexamide can be decreased when combined with this compound drugbank.com. This phenomenon, where one drug displaces another from protein binding sites, can lead to an increased concentration of the unbound, pharmacologically active fraction of the displaced drug. Such interactions are generally considered clinically significant for drugs that are highly protein-bound and possess a narrow therapeutic index sps.nhs.uk.

Table 4: Influence of this compound on Protein Binding of Co-administered Drugs

Co-administered AgentClass/TypeObserved InteractionReference
ChlorpropamideSulfonylureaDecreased protein binding drugbank.com
AcetohexamideSulfonylureaDecreased protein binding drugbank.com

Advanced Formulation and Drug Delivery Research of Bumadizone

Development of Colon-Targeted Delivery Systems for Inflammatory Bowel Diseases

Colon-specific drug delivery systems are crucial for effectively treating local colonic diseases such as IBD and colorectal cancer. researchgate.net These systems are designed to prevent premature drug release in the stomach and small intestine, ensuring that the active pharmaceutical ingredient reaches the colon in sufficient concentrations. nih.gov

Microsphere Formulations for Enhanced Bioavailability and Reduced Systemic Exposure

Microspheres are multiparticulate drug delivery systems that offer controlled and targeted release, improving drug efficacy and patient compliance. ijsrtjournal.com They can encapsulate drugs, enhancing bioavailability, especially for poorly soluble compounds, and protecting them from degradation in the acidic environment of the stomach. ijpsjournal.comresearchgate.net

Research into Bumadizone calcium dihydrate microspheres has focused on achieving colon targeting. One study utilized a 3² full factorial design to evaluate microspheres prepared with different polymer types (Eudragit® RS100, ethyl cellulose (B213188), and cellulose acetate (B1210297) butyrate) and drug-to-polymer ratios (1:1, 9:1, and 18:1). The goal was to minimize drug release in the stomach (pH 1.2) and small intestine (pH 6.8) and maximize release in the colon (pH 7.4). tandfonline.comtandfonline.com

Initial in vitro release studies of the prepared microspheres showed low drug release (between 3.71% and 14.11%) in 0.1 N HCl (pH 1.2) over the first two hours, indicating protection from gastric conditions. tandfonline.com When these microspheres were further compressed into tablets and coated with pectin (B1162225) (an enzyme-dependent polymer), a candidate formulation (F15) achieved only 7.26% drug release before reaching the target area (pH 1.2 and 6.8) and a substantial 72.16% release in the target area (pH 7.4). Upon the addition of pectinase (B1165727) enzyme, the release increased to 99.7% within 12 hours, demonstrating the enzyme-dependent nature crucial for colon targeting. tandfonline.com

Chewable Tablets for Colon-Specific Release

The development of novel chewable tablets containing this compound calcium has also been explored for colon-specific delivery in ulcerative colitis treatment. researchgate.netafricaresearchconnects.com This approach aims to provide a patient-friendly formulation while ensuring targeted drug release.

In one study, colon-targeted granules were prepared using a 3² full factorial design, investigating the effect of polymer type (Eudragit® S100, Eudragit® L100, and a mixture) and drug-to-polymer ratio (1:1, 1:3, and 1:5) on the percentage of this compound released over 12 hours. researchgate.netafricaresearchconnects.com To achieve chewability, the optimized granules were blended with maize starch and mannitol (B672) and then compressed into tablets. researchgate.net

A specific formulation (F11) demonstrated a highly controlled release profile, with only 11.00% of this compound released after four hours in acidic (pH 1.2) and small intestinal (pH 6.8) environments. Crucially, this formulation achieved a complete release of 100.27% after 12 hours in a colonic environment (pH 7.4). researchgate.netafricaresearchconnects.com Histopathological studies in acetic acid-induced colitis rat models confirmed the ability of these chewable colon-targeted tablets to locally treat inflammation, showing significantly lower myeloperoxidase enzyme activities in colon specimens compared to untreated groups and those receiving marketed tablets. researchgate.netafricaresearchconnects.com

Enteric-Coated Pellets for pH-Dependent Release Modulation

Enteric-coated pellets represent another strategy for achieving pH-dependent, colon-targeted drug release. These pellets are designed to withstand the acidic conditions of the stomach and dissolve in the higher pH of the intestine, enabling drug release in the desired area. ijrpr.com

This compound calcium sustained-release enteric-coated pellets have been prepared using the extrusion-spheronization technique. semanticscholar.orgresearchgate.net Polymers such as Eudragit® S100, HPMC, PVP K30, and ethyl cellulose were utilized as rate-controlling polymers. semanticscholar.orgresearchgate.net A 3² full factorial design was employed to optimize the enteric coating with Eudragit® S100, considering different concentrations of Eudragit® S100 as the coating material (4%, 5%, and 6%) and PVP K30 as a binder (0.5%, 1%, and 1.5%). semanticscholar.orgresearchgate.net

Optimized batches of these enteric-coated pellets showed minimal drug release in acidic conditions (less than 0.50% at pH 1.2 after 2 hours) and limited release in the small intestine (less than 20% at pH 6.8 after 4 hours). Subsequently, more than 85% of the drug was released at pH 7.4 after 12 hours, confirming their colon-targeting capability and pH-dependent release modulation. semanticscholar.orgresearchgate.net

Optimization Strategies for Novel Formulations

Optimization strategies are critical in pharmaceutical formulation development to achieve desired drug release profiles and product characteristics.

Factorial Design Approaches in Formulation Development

Factorial design is a systematic experimental approach used to evaluate the effects of multiple independent variables and their interactions on various responses. This method is instrumental in optimizing complex pharmaceutical formulations. tandfonline.com

For this compound formulations, factorial designs have been extensively applied:

In the development of colon-targeted microspheres, a 3² full factorial design was adopted to study the effect of polymer type (Eudragit® RS100, ethyl cellulose, and cellulose acetate butyrate) and drug-to-polymer ratio on entrapment efficiency and in vitro drug release. tandfonline.comtandfonline.comnih.gov

Similarly, in the formulation of chewable colon-targeted tablets, a 3² full factorial design was used to investigate the influence of polymer type (Eudragit® S100, Eudragit® L100, and a mixture) and drug-to-polymer ratio on the percentage of this compound released. researchgate.netafricaresearchconnects.com

For enteric-coated pellets, a 3² full factorial design was applied to optimize the enteric coating with Eudragit® S100 and PVP K30 concentrations, focusing on drug release profiles. semanticscholar.orgresearchgate.net

These factorial design approaches enable researchers to identify optimal combinations of formulation variables that lead to minimized drug release in the upper gastrointestinal tract and maximized release in the colon, crucial for effective colon targeting.

In Vitro Release Profiling (pH-dependent studies)

In vitro release profiling, particularly pH-dependent studies, is a cornerstone for evaluating the performance of colon-targeted drug delivery systems. These studies simulate the varying pH conditions encountered along the gastrointestinal tract to predict drug release behavior in vivo. tandfonline.comnih.gov

Typically, dissolution studies are conducted in a gradient pH system, mimicking the physiological environments of the stomach (e.g., pH 1.2 for 2 hours), small intestine (e.g., pH 6.8 for 2-4 hours), and colon (e.g., pH 7.4 for the remaining period). tandfonline.comresearchgate.netnih.gov

Table 1: Representative In Vitro Release Profile of Optimized this compound Formulations

Time (hours)pH MediumCumulative % Drug Released (Microspheres in Tablets, F15) tandfonline.comCumulative % Drug Released (Chewable Tablets, F11) researchgate.netafricaresearchconnects.comCumulative % Drug Released (Enteric-Coated Pellets) semanticscholar.orgresearchgate.net
21.2< 10% (e.g., 7.26%)< 11%< 0.50%
46.8< 20% (e.g., 7.26% total for pH 1.2 & 6.8)11.00% (total for pH 1.2 & 6.8)< 20%
127.499.7% (with pectinase enzyme)100.27%> 85%

Note: Data presented are illustrative, based on findings from cited research, and may vary slightly between specific studies and formulations.

These studies consistently show that successful colon-targeted this compound formulations exhibit minimal drug release in acidic and neutral pH conditions, followed by a significant and often complete release at colonic pH, confirming their site-specific delivery potential. tandfonline.comresearchgate.netsemanticscholar.orgresearchgate.net

In Vivo Evaluation of Targeted Delivery Systems (e.g., Myeloperoxidase Activity, Histopathological Investigations)

Advanced formulation strategies for this compound have focused on developing targeted delivery systems to enhance its therapeutic efficacy, particularly in conditions like ulcerative colitis. In vivo evaluations play a critical role in assessing the performance of these systems, with key indicators including myeloperoxidase (MPO) activity and histopathological changes in target tissues.

Research has explored colon-targeted delivery of this compound calcium dihydrate using various formulations, such as microspheres compressed into tablets and chewable tablets. These systems aim to deliver the drug directly to the colon, minimizing release in the upper gastrointestinal tract and maximizing local therapeutic effects. The acetic acid-induced rabbit colitis model has been a primary tool for evaluating the efficacy of these targeted systems in vivo. tandfonline.comresearchgate.net

Myeloperoxidase Activity

Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils and is a widely recognized biomarker for inflammation, particularly in inflammatory bowel diseases such as ulcerative colitis. Elevated MPO activity indicates increased neutrophil infiltration and inflammatory processes. frontiersin.org

In vivo studies evaluating colon-targeted this compound formulations have consistently demonstrated a significant reduction in MPO activity in colonic tissues. For instance, a candidate formula designated F15, comprising this compound calcium dihydrate microspheres prepared with cellulose acetate butyrate (B1204436) (CAB) in an 18:1 drug:CAB ratio and compressed into tablets with a 50% pectin and 50% Avicel coat, showed a significant decrease in myeloperoxidase activity. tandfonline.comtandfonline.comcu.edu.eg Similarly, another formulation, F11, a novel chewable colon-targeted tablet containing this compound calcium, achieved significantly lower MPO levels in colon specimens when compared to both untreated control groups and groups that received marketed this compound tablets (p<0.05). researchgate.net These findings underscore the anti-inflammatory potential of the targeted this compound formulations.

Table 1: Effect of Targeted this compound Formulations on Myeloperoxidase Activity in Rabbit Colitis Model

Formulation TypeKey ComponentsMyeloperoxidase ActivityComparisonReference
F15 (Microspheres compressed into tablets)BDZ:CAB (18:1), Pectin 50%, Avicel 50%Significant decreaseMarketed product tandfonline.comtandfonline.comcu.edu.eg
F11 (Chewable colon-targeted tablets)BDZ:Eudragit® S100 (1:3), Mannitol, Maize StarchSignificantly lower levels (p<0.05)Untreated group, Marketed tablets researchgate.net

Histopathological Investigations

Histopathological examinations provide direct visual evidence of tissue damage and inflammation, offering crucial insights into the therapeutic effects of drug delivery systems. In the context of acetic acid-induced colitis, histopathological analysis typically reveals severe inflammation, pan-mural inflammation, ulceration, and gangrene in the colon tissue. tandfonline.com

Treatment with optimized colon-targeted this compound formulations has shown marked improvements in colonic tissue histology. For instance, the F15 formulation demonstrated a notable decrease in inflammation and neutrophil infiltration in the colon tissue of rabbits with induced colitis, in contrast to the marketed product which did not show a significant reduction in ulceration and inflammation. tandfonline.com These results indicate the ability of the targeted delivery system to effectively mitigate inflammatory responses at the site of action.

Furthermore, histopathological studies of the F11 chewable colon-targeted tablets clearly declared their ability to locally treat acetic acid-induced colitis. researchgate.net This direct evidence from tissue analysis supports the efficacy of these advanced formulations in addressing the pathological hallmarks of colitis.

Table 2: Histopathological Findings of Targeted this compound Formulations in Rabbit Colitis Model

Formulation TypeKey Histopathological ObservationComparisonReference
F15 (Microspheres compressed into tablets)Marked decrease in inflammation and neutrophil infiltrationMarketed product (did not show significant decrease) tandfonline.com
F11 (Chewable colon-targeted tablets)Clearly demonstrated ability to locally treat acetic acid-induced colitis- researchgate.net

Analytical Methodologies for Bumadizone Research and Development

Method Validation for Accuracy, Selectivity, Sensitivity, and Precision

The development and validation of analytical methods are crucial steps in the research and development of pharmaceutical compounds like Bumadizone, ensuring the reliability and suitability of the methods for their intended purpose. Validation typically adheres to guidelines established by organizations such as the International Conference on Harmonisation (ICH). For this compound, various analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), spectrophotometry, and voltammetry, have been developed and validated to quantify the compound in bulk, pharmaceutical formulations, and biological samples tsijournals.comresearchgate.netresearchgate.netnih.gov.

Accuracy

Accuracy refers to the closeness of agreement between the value accepted as a true value and the value found by the analytical method europa.eu. For this compound, accuracy has been assessed through recovery studies, where known amounts of the standard drug are added to pre-quantified samples at different concentration levels (e.g., 80%, 100%, and 120%) tsijournals.com. The mean percentage recoveries are then measured to determine the method's accuracy tsijournals.com.

In studies validating HPTLC-densitometric and RP-HPLC methods for this compound calcium semi-hydrate in the presence of its alkaline-induced degradation product, acceptable accuracy results were reported. For instance, an accuracy of 99.86 ± 1.190 was obtained for one of the components (likely this compound or a related substance, referred to as "SR") in one method, and 100.22 ± 1.609 for another ("VE") researchgate.net. These results indicate a high degree of agreement between the measured and true values, confirming the reliability of the methods for quantitative determination researchgate.net. Similarly, a voltammetric method for this compound determination in various samples also achieved excellent recovery, indicating high accuracy researchgate.net.

Selectivity

Selectivity, or specificity, is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components europa.eu. For this compound, methods have been developed to ensure its selective determination even in the presence of its alkaline-induced degradation product researchgate.netresearchgate.net.

For example, HPTLC-densitometric and RP-HPLC methods were developed to separate and quantify this compound from its alkaline-induced degradation product, demonstrating that the methods could accurately determine this compound without interference from other dosage form additives or excipients researchgate.netnih.gov. Derivative spectrophotometry and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopic methods were also developed, achieving adequate separation and specific determination of this compound in binary mixtures with other drugs like Phenylbutazone (B1037), indicating a selective and specific method of analysis tsijournals.com. The absence of interference from blank preparations further confirms the specificity of these methods tsijournals.com.

Sensitivity

Sensitivity refers to the capability of the method to detect and quantify the analyte at low concentrations, typically expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ) europa.eu. Analytical methods developed for this compound have been reported as sensitive tsijournals.comresearchgate.netresearchgate.net. A newly developed voltammetric method for this compound, utilizing a 10% nano-reduced graphene oxide (nRGO)-modified electrode, offered high selectivity and low detection limits, with good linearity in the concentration range of 0.9 × 10² to 15 × 10² ng mL⁻¹ researchgate.net. While specific LOD and LOQ values for all methods were not explicitly detailed in the provided snippets, the general description indicates that the methods are capable of detecting and quantifying this compound at relevant low concentrations tsijournals.comresearchgate.netresearchgate.net.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions europa.eu. Precision is typically assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision) europa.eu.

For this compound, the repeatability of analytical methods has been evaluated by assaying sample solutions multiple times (e.g., six times for assay determination) tsijournals.com. Studies on HPTLC and RP-HPLC methods for this compound reported satisfactory precision results, indicating a low degree of scatter among replicate measurements researchgate.netnih.gov. Similarly, a validated HPLC method for this compound in plasma demonstrated satisfactory interday and intraday precision nih.gov. The consistency of results across multiple measurements confirms the reliability and reproducibility of the analytical procedures for this compound quantification tsijournals.comresearchgate.netnih.gov.

Summary of Method Validation Parameters for this compound

Validation ParameterAnalytical Method(s)Key Findings / DataReference
Accuracy HPTLC, RP-HPLC99.86 ± 1.190% (for "SR"), 100.22 ± 1.609% (for "VE") researchgate.net
SpectrophotometryMean percentage recoveries assessed at 80%, 100%, and 120% levels; reported as "accurate" tsijournals.com
VoltammetryExcellent recovery achieved researchgate.net
Selectivity HPTLC, RP-HPLCSeparation from alkaline-induced degradation product; no interference from excipients researchgate.netnih.gov
Spectrophotometry, FTIR-ATRAdequate separation from co-existing drugs (e.g., Phenylbutazone); "selective and specific" tsijournals.com
VoltammetryHigh selectivity researchgate.net
Sensitivity HPTLC, RP-HPLC, Spectrophotometry, VoltammetryMethods reported as "sensitive" and offering "low detection limits" tsijournals.comresearchgate.netresearchgate.net
VoltammetryLinearity in the range of 0.9 × 10² to 15 × 10² ng mL⁻¹ researchgate.net
Precision HPTLC, RP-HPLCSatisfactory precision results obtained researchgate.net
HPLC (in plasma)Satisfactory interday and intraday precision nih.gov
SpectrophotometryRepeatability evaluated by assaying samples multiple times tsijournals.com

Structure Activity Relationship Sar Studies of Bumadizone

Investigation of Structural Modifications and their Impact on Biological Activity

Correlation of Molecular Structure with Receptor Interactions

Bumadizone's therapeutic effects are attributed to its inhibition of cyclooxygenase enzymes, COX-1 and COX-2. medchemexpress.compatsnap.comontosight.ai It has been suggested that the specific molecular structure of this compound may allow for a more targeted inhibition, potentially leading to a reduction in certain side effects commonly associated with other NSAIDs. patsnap.com Furthermore, this compound has been indicated to exhibit some degree of selectivity towards COX-2, the enzyme more directly involved in inflammation. patsnap.com This implies a structural basis for its interaction profile with the active sites of COX-1 and COX-2. However, explicit detailed research findings that correlate specific features of this compound's molecular structure with its binding affinity, orientation, or specific interactions within the active sites of COX-1 or COX-2 are not detailed in the provided information. Typically, such correlations are established through techniques like X-ray crystallography of drug-receptor complexes or advanced computational modeling.

Computational Approaches in SAR (e.g., Molecular Modeling, QSAR)

Computational approaches play a significant role in modern SAR studies, accelerating drug discovery and design by predicting molecular interactions and behavior. drugbank.comresearchgate.net These methods include molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies. wikipedia.orgdrugbank.comuu.nl

Molecular Modeling: This involves using computer algorithms and 3D structures of molecules to predict interactions between molecules, such as a drug and its target receptor. drugbank.com Techniques like virtual screening and molecular docking are employed to assess the binding affinity and pose of ligands within a receptor's active site. drugbank.commdpi.comnih.govijpsr.com Molecular dynamics simulations can further provide insights into the dynamic behavior of drug-receptor complexes. drugbank.commdpi.comdrugbank.com While these methods are broadly applied in drug design for NSAIDs and other therapeutic agents, specific published molecular modeling studies focusing on this compound's interaction with COX enzymes or other targets were not identified in the search results.

Quantitative Structure-Activity Relationship (QSAR): QSAR builds mathematical relationships between the physicochemical properties of molecules and their biological activities. collaborativedrug.comwikipedia.orguu.nl By correlating structural descriptors (e.g., hydrophobicity, electronic properties, steric bulk) with observed biological effects, QSAR models can predict the activity of new or modified compounds. collaborativedrug.comuu.nl These models are valuable for lead optimization and for predicting properties like therapeutic activity, pharmacokinetic profiles, and toxicity. drugbank.com Although QSAR is a powerful tool in drug development, specific QSAR studies dedicated to this compound were not found in the search results.

Clinical Research and Translational Studies of Bumadizone

Early Phase Clinical Investigations (e.g., Phase II Trials)

Early clinical investigations into bumadizone focused on establishing its therapeutic potential in rheumatic diseases. A notable double-blind clinical study conducted in 1973 involved 113 patients with rheumatism, comparing this compound-Ca to a placebo. nih.gov This study was designed to assess the anti-inflammatory and analgesic effects of the compound in a clinical setting.

Another significant early phase investigation was a double-blind crossover trial involving 56 patients with definite or classical rheumatoid arthritis. nih.gov This study aimed to rigorously evaluate the efficacy of this compound calcium against both a placebo and other analgesics, providing foundational data on its clinical utility in this patient population. nih.gov

Comparative Clinical Efficacy Studies

Comparative studies have been crucial in positioning this compound within the therapeutic landscape of anti-inflammatory agents for rheumatoid arthritis.

In a key comparative study, this compound was evaluated against traditional NSAIDs, offering insights into its relative efficacy. A double-blind, crossover trial in 56 patients with rheumatoid arthritis compared this compound calcium to both placebo and acetylsalicylic acid. nih.gov The results indicated that on both objective and subjective criteria, this compound was superior to placebo at a statistically significant level (P < 0.01). nih.gov

When compared with acetylsalicylic acid, this compound demonstrated a favorable, though not statistically significant, trend. In a head-to-head comparison within this trial, this compound was reported to be more effective in 13 patients, while acetylsalicylic acid was more effective in 4 patients. nih.gov This suggests that the anti-inflammatory and analgesic properties of this compound are at least comparable to those of high-dose salicylates. nih.gov

Comparative Efficacy of this compound in Rheumatoid Arthritis

Comparator Number of Patients Favoring this compound Number of Patients Favoring Comparator Statistical Significance
Placebo - - P < 0.01

Data sourced from a double-blind crossover trial in 56 patients with rheumatoid arthritis. nih.gov

Assessment of Tolerability and Adverse Event Profiles in Clinical Settings

The tolerability and adverse event profile of this compound has been a key focus of its clinical evaluation. In a study involving 56 patients with rheumatoid arthritis, this compound was found to be better tolerated than both acetylsalicylic acid and paracetamol. nih.gov No serious side effects were reported in the patients who received this compound during this trial. nih.gov

Of the 53 patients who received this compound in this study, 13 experienced side effects. The most frequently reported adverse events were dyspepsia and slight nausea, each reported by three patients. Two patients reported palpitations, though no cardiac abnormalities were detected upon examination. nih.gov

Adverse Events Reported in a Clinical Trial of this compound

Adverse Event Number of Patients Reporting (n=53)
Dyspepsia 3
Slight Nausea 3

Data from a clinical trial in patients with rheumatoid arthritis. nih.gov

Future Directions and Emerging Research Avenues for Bumadizone

Exploration of Novel Therapeutic Indications

Future research into Bumadizone is actively exploring its potential in novel therapeutic areas, moving beyond its traditional indications for pain and inflammation. A significant emerging area is its application in the local treatment of ulcerative colitis. Studies have demonstrated the efficacy of this compound calcium in treating acetic acid-induced colitis in rat models, indicating its potential as a targeted therapeutic agent for inflammatory bowel diseases. researchgate.net This research involves the formulation of chewable colon-targeted tablets designed to deliver the drug directly to the affected area, minimizing systemic exposure. researchgate.net Ongoing studies are generally examining potential new indications for this compound Calcium. patsnap.com

Advanced Pharmacological Target Identification

While this compound is recognized for its inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, leading to reduced prostaglandin (B15479496) synthesis, future research aims to identify and characterize additional, more advanced pharmacological targets. patsnap.com Investigations suggest that this compound exhibits some degree of selectivity towards COX-2, the enzyme more directly involved in inflammation. patsnap.com Beyond the COX pathway, a shape-based virtual screening study identified this compound as a compound that could interact with the H1 histamine (B1213489) receptor, suggesting a potential off-target activity or a novel pharmacological target that warrants further investigation. acs.orgacs.org For NSAIDs in general, which include this compound, research is also exploring COX-independent mechanisms and alternative targets such as cyclic guanosine (B1672433) monophosphate phosphodiesterases (cGMP PDEs), the generation of reactive oxygen species (ROS), and the suppression of apoptosis inhibitor proteins like survivin, particularly in the context of anticancer activity. nih.govabdominalkey.com These broader NSAID research avenues could inform future efforts to identify additional specific molecular targets for this compound.

Rational Design of Derivatives with Improved Efficacy and Safety Profiles

The rational design of this compound derivatives represents a crucial future direction to enhance its therapeutic index by improving efficacy and reducing potential adverse effects. While specific derivatives of this compound are not extensively detailed in current research, the broader field of NSAID development provides a blueprint. Efforts in this area focus on designing compounds that either selectively target specific pathways (e.g., COX-2 selectivity) or explore COX-independent mechanisms to achieve desired therapeutic outcomes with a better safety profile. patsnap.comnih.govabdominalkey.com This includes modifying chemical structures to improve potency, bioavailability, and tissue specificity, or to introduce new therapeutic properties. The inherent molecular structure of this compound Calcium may already contribute to a more targeted inhibition compared to some other NSAIDs, potentially reducing gastrointestinal side effects. patsnap.com Future work could involve systematic structure-activity relationship (SAR) studies to guide the synthesis of novel this compound analogs with optimized pharmacological properties.

Polypharmacology and Off-target Activity Investigations

Understanding the polypharmacology and off-target activities of this compound is vital for its comprehensive pharmacological profiling and for identifying new therapeutic opportunities or potential drug-drug interactions. The identification of this compound's potential interaction with the H1 histamine receptor through shape-based reprofiling highlights an avenue for investigating its broader pharmacological effects beyond its primary anti-inflammatory action. acs.orgacs.org Furthermore, studies have noted that this compound may influence the activity or excretion of other drugs, such as potentially increasing the nephrotoxic activities of Tenofovir alafenamide or decreasing the excretion rates of Gadoteric acid and Dalfampridine. drugbank.comresearchgate.netscience.gov These observed interactions suggest a wider engagement with biological systems, necessitating further dedicated investigations into its polypharmacological profile and specific off-target engagements to fully characterize its mechanism of action and potential therapeutic or adverse interactions.

Application of Artificial Intelligence and Computational Models in Drug Discovery

The application of artificial intelligence (AI) and computational models is an emerging and promising area for accelerating drug discovery and development for compounds like this compound. While specific AI applications for this compound are not detailed, in silico methods are increasingly employed to investigate the biological activity and drug-like properties of various compounds, providing valuable insights into potential multi-target drug candidates. rsc.org These computational approaches, including quantitative structure-activity relationship (QSAR) studies, machine learning, and molecular modeling, can be utilized to predict drug-target interactions, optimize chemical structures for improved efficacy and reduced toxicity, and screen for novel indications. The use of such advanced computational tools could significantly streamline the future development of this compound and its derivatives by guiding experimental research and prioritizing promising candidates.

Long-term Effects and Post-Market Surveillance Research

As research into this compound continues to evolve, a critical future direction involves comprehensive studies on its long-term effects and robust post-market surveillance. Ongoing studies are already examining the long-term effects of this compound Calcium. patsnap.com This research is essential for a complete understanding of the compound's safety profile and sustained efficacy over prolonged periods of use. Post-market surveillance, which involves monitoring the drug after it has been introduced to a wider patient population, is crucial for identifying rare or long-term adverse events that may not have been apparent during clinical trials. researchgate.net Such surveillance would provide valuable real-world data, informing clinical guidelines and ensuring the continued safe and effective use of this compound if it were to be further developed or reintroduced to the market.

Q & A

Q. What is the rationale for developing colon-targeted formulations of Bumadizone Calcium?

Colon-targeted delivery aims to minimize gastric release (reducing side effects like gastric irritation) and enhance drug absorption in the lower gastrointestinal tract, particularly for treating inflammatory bowel disease (IBD). Methodologically, pH-dependent polymers like Eudragit S100 are used to achieve site-specific release, as demonstrated in studies where <2% drug release occurred in acidic pH (1.2) and >85% in colonic pH (7.4) over 12 hours .

Q. What analytical methods are standard for quantifying this compound Calcium in dissolution studies?

UV-visible spectrophotometry at λmax 237 nm is widely used. Calibration curves are prepared in pH 1.2, 6.8, and 7.4 buffers to validate linearity (R² >0.99) across concentrations (4–18 μg/ml). Method validation includes specificity (no interference from excipients) and precision (RSD <2%) .

Q. How are this compound Calcium pellets formulated for controlled release?

The extrusion-spheronization technique is employed with binders (PVP K30) and polymers (HPMC K15M, ethyl cellulose). A 3²-factorial design optimizes variables like polymer concentration and coating thickness to achieve desired release profiles .

Advanced Research Questions

Q. How can factorial design optimize this compound pellet formulations?

A 3²-factorial design evaluates independent variables (e.g., PVP K30 and Eudragit S100 concentrations) against responses (% drug release, coating efficiency). Contour plots and ANOVA identify significant factors (e.g., PVP K30 reduces coating defects) and interaction effects, enabling predictive modeling for formulation robustness .

Q. How should researchers address contradictions in drug release data across studies?

Contradictions may arise from variations in polymer ratios, dissolution media, or analytical protocols. Systematic reconciliation involves:

  • Replicating experiments under standardized conditions (e.g., USP dissolution apparatus).
  • Validating analytical methods for inter-study comparability.
  • Applying statistical tools (e.g., Tukey’s HSD test) to assess significance of observed differences .

Q. What stability testing protocols are recommended for this compound formulations?

Accelerated stability studies (40°C/75% RH for 1–3 months) assess critical parameters:

  • Drug content : HPLC or UV spectrophotometry to confirm >95% retention.
  • Dissolution profile : Consistency in release kinetics (f₂ similarity factor >50).
  • Physical stability : SEM imaging to verify pellet integrity and coating uniformity .

Q. How can researchers validate the absence of drug-excipient interactions in formulations?

FT-IR and DSC are used to confirm no chemical interactions. For example, FT-IR spectra of this compound Calcium pellets should retain characteristic peaks (e.g., C=O stretch at 1650 cm⁻¹), while DSC thermograms show no shifts in melting endotherms (theoretical mp: 157–159°C) .

Q. What ethical considerations apply to preclinical studies involving this compound?

  • Adhere to institutional animal ethics guidelines (e.g., 3Rs: Replacement, Reduction, Refinement).
  • For human trials, ensure compliance with regulatory frameworks (e.g., minimum age 18 years for this compound Calcium use, as per Health Product Regulations) .

Methodological Guidance

How to design a research question addressing gaps in this compound delivery systems?

Apply the FINER criteria:

  • Feasible : Ensure access to pH-specific dissolution equipment.
  • Novel : Investigate understudied polymers (e.g., guar gum) for colon targeting.
  • Relevant : Align with unmet needs in IBD treatment (e.g., reducing dosing frequency). Example: "How does the inclusion of pectin-Eudragit composite coatings influence the mucoadhesion and sustained release of this compound Calcium in murine colitis models?" .

Q. What statistical approaches are suitable for analyzing factorial design outcomes?

Stepwise regression analysis identifies significant terms (p<0.05). For example, in the model: % Drug Release = 85.2 – 4.3X₁ – 3.7X₂ + 1.2X₁X₂ Where X₁ (PVP concentration) and X₂ (Eudragit concentration) are critical, residual plots and R² adj (>0.90) confirm model adequacy .

Tables for Key Data

Table 1: Dissolution Profiles of Optimized this compound Pellets

pH ConditionTime (h)Cumulative Release (%)
1.22<0.50
6.84<20
7.412>85
Source:

Table 2: FT-IR Peaks for this compound Calcium

Functional GroupWavenumber (cm⁻¹)
C=O Stretch1650
N-H Bend1540
S=O Stretch1150
Source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bumadizone
Reactant of Route 2
Bumadizone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.